molecular formula C19H20BrClN6O4S B12092047 Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl- CAS No. 441798-36-3

Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-

Cat. No.: B12092047
CAS No.: 441798-36-3
M. Wt: 543.8 g/mol
InChI Key: OXHAHXSAOMBNOX-UHFFFAOYSA-N
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Description

Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- is a complex organic compound known for its significant pharmacological properties.

Preparation Methods

The synthesis of Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:

    Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the bromo and chloro substituents: This step involves the selective bromination and chlorination of the pyrimidine ring.

    Attachment of the ethoxy and propyl groups: This is achieved through nucleophilic substitution reactions, where the ethoxy and propyl groups are introduced to the pyrimidine core.

    Formation of the sulfamide group:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been studied for its effects on various biological pathways, particularly those involving endothelin receptors.

    Medicine: This compound has shown promise as a dual endothelin receptor antagonist, which could be useful in the treatment of conditions like pulmonary arterial hypertension.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- involves its interaction with endothelin receptors. This compound acts as a dual antagonist of the endothelin A and B receptors, which are involved in the regulation of vascular tone and blood pressure. By blocking these receptors, the compound can help to reduce blood pressure and improve blood flow, making it potentially useful in the treatment of conditions like pulmonary arterial hypertension .

Comparison with Similar Compounds

Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- can be compared with other similar compounds, such as:

The uniqueness of Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- lies in its specific chemical structure, which gives it distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

441798-36-3

Molecular Formula

C19H20BrClN6O4S

Molecular Weight

543.8 g/mol

IUPAC Name

6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-chlorophenyl)-N-(propylsulfamoyl)pyrimidin-4-amine

InChI

InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-15(21)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-14(20)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)

InChI Key

OXHAHXSAOMBNOX-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

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